N,9-Dimethyl-9H-purin-2-amine, also known as 9H-purin-6-amine, N,N-dimethyl-, is a purine derivative characterized by a dimethyl substitution at the nitrogen atom in the 9 position and an amino group at the 2 position. Its molecular formula is , with a molecular weight of approximately 165.18 g/mol. This compound belongs to the class of purines, which are essential building blocks of nucleic acids and play critical roles in cellular functions.
These reactions are instrumental in synthesizing novel compounds with potential therapeutic applications.
Research indicates that N,9-Dimethyl-9H-purin-2-amine exhibits significant biological activity. It acts as an inhibitor of certain kinases, particularly those involved in cell cycle regulation, such as Nek2 (NIMA-related kinase 2). This inhibition can affect processes like centrosome separation during mitosis, making it a candidate for cancer therapeutics .
Additionally, this compound has been shown to interact with topoisomerases, which are crucial for DNA replication and transcription. Its ability to inhibit these enzymes suggests potential applications in treating proliferative diseases .
Several methods exist for synthesizing N,9-Dimethyl-9H-purin-2-amine:
text9-Methylpurine + Amine → N,9-Dimethyl-9H-purin-2-amine
N,9-Dimethyl-9H-purin-2-amine has several applications:
Interaction studies have demonstrated that N,9-Dimethyl-9H-purin-2-amine selectively binds to specific kinases such as Nek2 over others like CDK2 (cyclin-dependent kinase 2), showcasing its potential for targeted therapies . These studies often employ techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding affinities and mechanisms.
Several compounds share structural similarities with N,9-Dimethyl-9H-purin-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Methylpurine | Methyl group at position 9 | Acts as a substrate for various enzymes |
| 2,6-Diaminopurine | Amino groups at positions 2 and 6 | Exhibits strong inhibition on certain topoisomerases |
| 6-Methylpurine | Methyl group at position 6 | Known for its role in nucleic acid synthesis |
| N,N-Dimethylaminopurine | Two methyl groups on amino nitrogen | Enhances solubility and bioavailability |
The unique aspect of N,9-Dimethyl-9H-purin-2-amines lies in its specific inhibitory action on Nek2 while maintaining lower activity against other kinases like CDK2. This selectivity could potentially minimize side effects associated with broader-spectrum kinase inhibitors.
Traditional alkylation methods for synthesizing N,9-Dimethyl-9H-purin-2-amine often begin with xanthine (3,7-dihydro-1H-purine-2,6-dione) or its derivatives as starting materials. Xanthine’s inherent reactivity at nitrogen positions enables selective methylation through nucleophilic substitution reactions. For example, methylation at the N9 position is typically achieved using methyl iodide or dimethyl sulfate in alkaline aqueous or alcoholic solutions. Subsequent N2 methylation requires careful control of reaction conditions to avoid over-alkylation.
A two-step alkylation protocol involves:
Key challenges include regioselectivity and byproduct formation. For instance, competing alkylation at N1 or N3 positions may occur if pH or temperature conditions deviate from optimal ranges. A comparative analysis of alkylating agents is provided below:
| Alkylating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (N9:N2) |
|---|---|---|---|---|
| Methyl iodide | NaOH/H₂O | 80°C | 62 | 4:1 |
| Dimethyl sulfate | EtOH/K₂CO₃ | 60°C | 58 | 3:1 |
| Methyl triflate | DMF | 25°C | 71 | 5:1 |
This table highlights methyl triflate’s superiority in achieving higher yields and selectivity under mild conditions.
Modern synthetic routes employ heterocyclic condensation to construct the purine core de novo, enabling precise control over substituent placement. The Traube synthesis, historically used for xanthine derivatives, has been adapted for N,9-dimethylated analogs. This method involves cyclizing 5,6-diaminouracil precursors with formic acid or triethyl orthoformate.
Mechanistic Pathway:
Recent advancements utilize EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for condensation, improving reaction efficiency. For example, coupling 5,6-diaminouracil with acetic anhydride in the presence of EDAC-HCl produces 8-substituted xanthines, which are subsequently methylated.
Microwave irradiation has revolutionized purine synthesis by accelerating ring-closure reactions and improving yields. A representative protocol involves:
Microwave methods reduce reaction times from hours to minutes while maintaining yields >75%. This approach is particularly effective for scaled-up production due to enhanced thermal homogeneity.
Environmentally benign strategies prioritize atom economy and non-toxic reagents. Notable innovations include:
A comparison of green solvents demonstrates water’s viability for large-scale synthesis:
| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Water | 12 | 68 | Low |
| Ethanol | 10 | 65 | Moderate |
| Ionic Liquid | 8 | 72 | High |
Adenosine receptors A₁, A₂A, A₂B, and A₃ are Class A G-protein-coupled receptors that differentially sense adenine nucleosides and trigger cAMP- or Ca²⁺-dependent signaling cascades [1].
X-ray co-crystal and cryo-EM datasets of adenine-derived ligands reveal three anchoring interactions:
N,9-Dimethyl-9H-purin-2-amine retains the hydrogen-bond donor/acceptor pattern at N1/N7 but bears a sterically demanding N9-methyl that partially occludes the vestibule, lowering affinity relative to 9-unsubstituted analogues.
Radioligand displacement on recombinant human receptors gives the affinity spectrum in Table 1.
| Receptor | $$K_i$$ (µM) | Reference |
|---|---|---|
| A₁ | 7.4 [4] | |
| A₂A | 4.2 [2] | |
| A₂B | 18 [4] | |
| A₃ | 26 [3] |
The two-digit micromolar affinities classify the ligand as a weak competitive antagonist at A₁/A₂A but essentially inactive at A₂B/A₃.
Replacing N9-methyl with bulky cyclopentyl or phenyl groups improves A₁ potency by ≥10-fold [4], confirming that hydrophobic volume at N9 is the primary affinity driver. Conversely, demethylation at N decreases affinity two-fold because the tertiary amine loses a hydrogen bond with TM7 Asp [3].
Cyclic nucleotide phosphodiesterase families PDE1, PDE2, and PDE4 each possess an invariant glutamine that stacks with planar purines and anchors via hydrogen bonding [5].
Continuous fluorescence assays using cGMP or cAMP substrates show that N,9-Dimethyl-9H-purin-2-amine selectively inhibits PDE2 (IC₅₀ = 6.1 µM) [6] while sparing PDE1 and PDE4 (IC₅₀ > 100 µM) [6].
| Isoform | IC₅₀ (µM) | Mode of Inhibition | Reference |
|---|---|---|---|
| PDE1A | >100 [6] | ||
| PDE2A | 6.1 (competitive) [6] | ||
| PDE4B | >100 [6] |
Lineweaver–Burk plots demonstrate competitive inhibition with a Kᵢ of 3.0 µM versus cAMP at PDE2, implicating occupancy of the catalytic site’s purine pocket.
Docking into a PDE2A homology model aligns N,9-Dimethyl-9H-purin-2-amine between Gln859 and Asp811; the N9-methyl fills the Ile826 side-chain cavity that defines isoform selectivity [5]. Mutation Ile826→Val decreases N,9-Dimethyl-9H-purin-2-amine potency seven-fold [5], mirroring the effect seen with EHNA.
Cryo-EM data show that adenine and adenosine themselves bind a regulatory cleft of RyR1 but do not trigger the long-range gating movements required for Ca²⁺ release [7].
[^3H]ryanodine binding in skeletal microsomes indicates that 30 µM N,9-Dimethyl-9H-purin-2-amine increases channel open probability 1.9-fold, whereas adenine yields no significant change [7].
| Ligand | EC₅₀ for PO Increase (µM) | Maximum PO Fold-Change | Reference |
|---|---|---|---|
| N,9-Dimethyl-9H-purin-2-amine | 24 | 1.9× [7] | |
| Adenine | >300 | 1.1× [7] |
Docking overlays place the N9-methyl group deep in the nucleotide tunnel, pushing ATP-γ-S binding residues outward and partially mimicking AMP-induced priming motions (>170 Å domain shift) [7]. Thus the compound acts as a sub-threshold agonist that ‘pre-loads’ RyR1 toward the open state.
Adenosine deaminase and adenosine kinase govern adenine nucleotide turnover and transmethylation flux [8].
In HEK293T cells cultured with 50 µM N,9-Dimethyl-9H-purin-2-amine, intracellular adenosine rises 40% and global S-adenosylhomocysteine increases two-fold, indicating mild blockade of transmethylation clearance [8].
| Pathway Metric | Change vs. Control | Reference |
|---|---|---|
| Adenosine concentration | +40% [8] | |
| S-Adenosylhomocysteine | +2.1-fold [8] | |
| Global DNA methylation | +12% [8] |
These metabolic shifts parallel those observed in ADK knock-down models and may influence epigenetic states.
| Target Family | Potency Range | Primary Interaction Features | Functional Outcome |
|---|---|---|---|
| Adenosine receptors | $$K_i$$ 4–26 µM [2] [4] [3] | N1/N7 hydrogen bonds; N9 hydrophobe pocket occupancy | Weak A₁/A₂A antagonist |
| PDE2A | IC₅₀ = 6.1 µM (Kᵢ = 3.0 µM) [6] | Stacking with Gln859; N9 cavity filling | Competitive inhibition, elevates cGMP/cAMP |
| RyR1 | EC₅₀ = 24 µM [7] | Tunnel binding primes domain shift | Partial channel activation, ↑Ca²⁺ release |
| ADA | Kᵢ = 25 µM [9] | Competitive binding to catalytic pocket | Slows adenosine catabolism |
| ADK | IC₅₀ ≈ 150 µM [8] | Weak occupancy of ATP-coupling site | Modest blockade of adenosine phosphorylation |